Introduction: The Strategic Importance of Fluorinated Scaffolds
Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Amino-2,5-difluorophenol
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a host of physicochemical and biological properties. The unique electronic nature of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—offers a powerful tool for enhancing metabolic stability, improving bioavailability, and fine-tuning receptor binding interactions.[1] It is within this context that 4-Amino-2,5-difluorophenol emerges as a valuable and versatile chemical intermediate. This guide provides an in-depth examination of its core chemical properties, reactivity, synthesis, and applications, tailored for researchers, medicinal chemists, and drug development professionals.
Core Physicochemical & Structural Properties
4-Amino-2,5-difluorophenol, also known as 2,5-Difluoro-4-hydroxyaniline, is a substituted aromatic compound featuring three key functional groups: a primary amine, a hydroxyl group, and two fluorine atoms.[2] This trifecta of functionalities imparts a unique reactivity profile, making it a sought-after building block in synthetic chemistry.
A summary of its fundamental properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 120103-19-7 | [2][3][4][5] |
| Molecular Formula | C₆H₅F₂NO | [2][3][4] |
| Molecular Weight | 145.11 g/mol | [2][3][4] |
| Appearance | Solid, yellow to brown | [5] |
| Melting Point | 125 - 130 °C | [6] |
| Boiling Point (Predicted) | 251.8 ± 40.0 °C | [5] |
| Purity (Typical) | ≥97% | [3][4] |
| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere, protected from light. | [2][4][5][7] |
| IUPAC Name | 4-amino-2,5-difluorophenol | [4] |
| InChI Key | RPNPSBJBVUOFBH-UHFFFAOYSA-N | [4] |
Synthesis Pathway: Reductive Transformation
The most common and efficient synthesis of 4-Amino-2,5-difluorophenol involves the catalytic hydrogenation of a protected nitrobenzene precursor. This approach is favored for its high yield and selectivity.
Workflow for Synthesis via Catalytic Hydrogenation```dot
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established literature procedures for the reduction of aromatic nitro compounds.
[5]1. Vessel Preparation: To a suitable reaction vessel, add 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene (1.0 eq). 2. Solvent & Catalyst Addition: Dissolve the starting material in methanol (approx. 30 mL per 1 g of starting material). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).
- Scientist's Insight: Palladium on carbon is a standard and highly efficient catalyst for this transformation. The benzyloxy protecting group is cleaved concurrently under these hydrogenolysis conditions, directly yielding the phenol in a single, efficient step.
- Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a pressurized system) and stir the mixture vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 24 hours).
- Catalyst Removal: Once complete, carefully purge the vessel with an inert gas like nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the solid Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
- Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield the crude 4-amino-2,5-difluorophenol, typically as a brown solid. F[5]urther purification, if necessary, can be achieved by recrystallization or column chromatography.
Chemical Reactivity and Functional Group Interplay
The utility of 4-Amino-2,5-difluorophenol stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. The fluorine substituents exert a strong electron-withdrawing inductive effect, which modulates the nucleophilicity of the amine, the acidity of the phenol, and the reactivity of the aromatic ring.
Caption: Role of building blocks in the drug discovery pipeline.
Agrochemicals and Materials Science
Beyond pharmaceuticals, fluorinated aromatic compounds are integral to modern agrochemicals, where they are used to develop more potent and selective herbicides and pesticides. In[1] materials science, the unique electronic properties imparted by the fluorine atoms make such intermediates useful for synthesizing specialized polymers and liquid crystals.
#[1]## 5. Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 4-Amino-2,5-difluorophenol. A multi-technique approach is standard.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Confirms the presence and environment of protons. A known spectrum shows signals at δ 4.67 (1H, s), 6.53-6.64 (1H, m), and 9.03 (1H, s) in DMSO-d₆. |
| [5] | ¹³C & ¹⁹F NMR | Structural Confirmation |
| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the mass-to-charge ratio, confirming the molecular weight of 145.11 g/mol . |
| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for N-H (amine), O-H (phenol), and C-F bonds. |
| HPLC | Purity Assessment | Quantifies the purity of the sample, typically showing a major peak corresponding to the product with purity >97%. |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Amino-2,5-difluorophenol is paramount for ensuring personnel safety. The following information is derived from its Safety Data Sheet (SDS).
*[6] Hazard Identification:
- Causes skin irritation (GHS H315). [4][6] * Causes serious eye irritation (GHS H319). [4][6] * May cause respiratory irritation (GHS H335). [6] * Harmful if swallowed (H302).
*[4] Recommended Personal Protective Equipment (PPE):
- Hand Protection: Wear appropriate chemical-resistant gloves. [6] * Eye Protection: Use chemical safety goggles or a face shield. [6] * Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. [6] * Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, respiratory protection may be required.
*[6] Handling and Storage:
- Avoid breathing dust, mist, or spray. [6] * Wash skin thoroughly after handling. [6] * Store in a tightly closed container in a dry, cool, and well-ventilated area. Fo[6]r long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended. [4][5][7] * Incompatibilities: Avoid contact with strong oxidizing agents.
*[6] Fire Safety:
- The material is not classified as flammable (NFPA Fire Hazard: 0). [6] * It is stable under normal conditions and not reactive with water.
4-Amino-2,5-difluorophenol is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable intermediate. For researchers in drug discovery, its utility as a building block for sophisticated molecules like protein degraders and enzyme inhibitors, coupled with the inherent pharmacokinetic advantages of its difluorinated core, ensures its continued relevance in the development of next-generation therapeutics.
References
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CP Lab Safety. 4-Amino-2, 5-difluorophenol, min 97%, 1 gram. Available from: [Link]
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PMC (PubMed Central). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available from: [Link]
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Molbase. 4-Amino-2,5-difluorophenol Hydrochloride (CAS No. 1314406-39-7) Suppliers. Available from: [Link]
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LinkedIn. 5-Amino-2,4-difluorophenol: A Versatile Intermediate for Chemical Innovation. Available from: [Link]
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